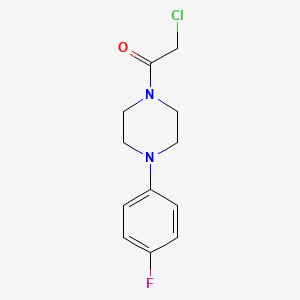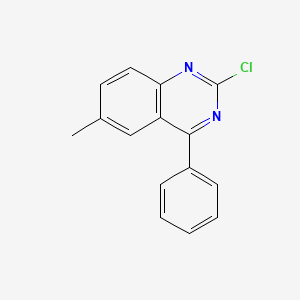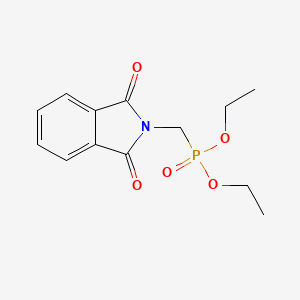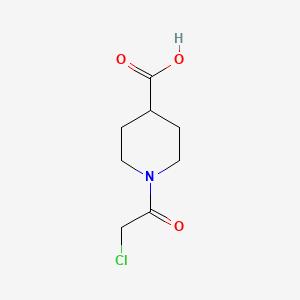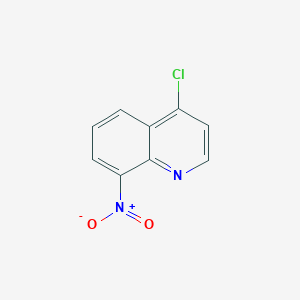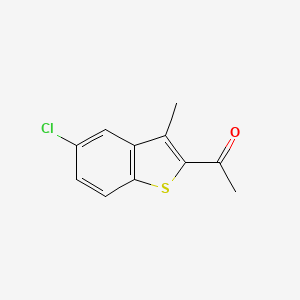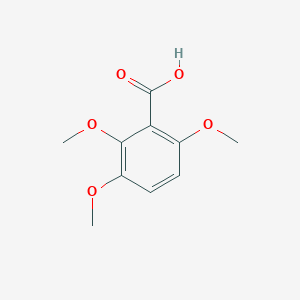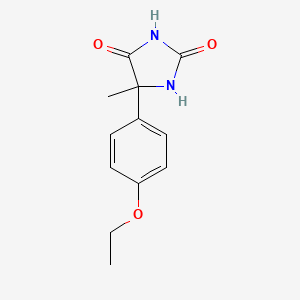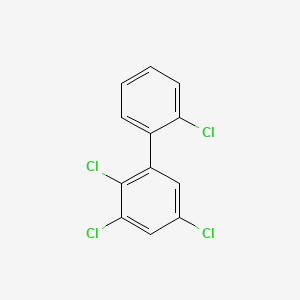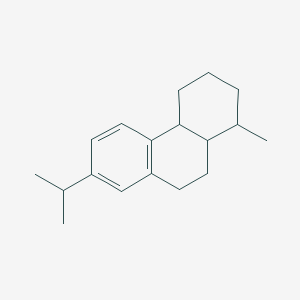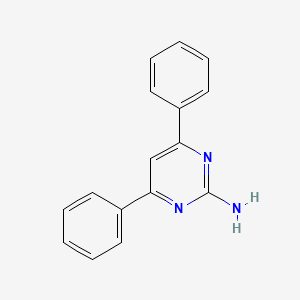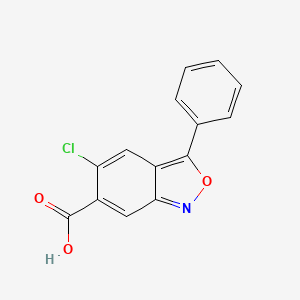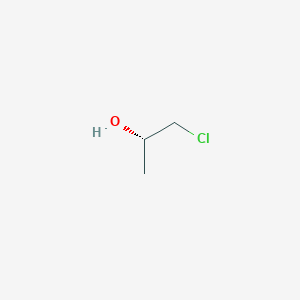
(S)-1-Chloro-2-propanol
Overview
Description
(S)-1-Chloro-2-propanol is an organic compound with the molecular formula C₃H₇ClO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Chloro-2-propanol can be synthesized through several methods. One common method involves the chlorination of (S)-propylene oxide using hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In industrial settings, this compound is often produced via the reaction of (S)-propylene oxide with hydrogen chloride gas. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the process.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Chloro-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (S)-1-chloro-2-propanone.
Reduction: It can be reduced to form this compound.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used under basic conditions.
Major Products Formed:
Oxidation: (S)-1-chloro-2-propanone.
Reduction: this compound.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Chloro-2-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceuticals and as a precursor for the production of active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Chloro-2-propanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze its conversion to other compounds. The pathways involved in its metabolism include oxidation and reduction reactions, which are facilitated by various enzymes.
Comparison with Similar Compounds
®-1-Chloro-2-propanol: The enantiomer of (S)-1-Chloro-2-propanol with similar chemical properties but different biological activities.
2-Chloroethanol: A structurally similar compound with different reactivity and applications.
1-Chloro-3-propanol: Another chlorinated alcohol with distinct chemical and physical properties.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications.
Properties
IUPAC Name |
(2S)-1-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTSGNJTASLUOY-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309341 | |
| Record name | 2-Propanol, 1-chloro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-16-6 | |
| Record name | 2-Propanol, 1-chloro-, (2S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37493-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1-chloro-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1-Chloro-2-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (S)-1-Chloro-2-propanol in asymmetric synthesis, as highlighted in the research?
A1: The research demonstrates the use of this compound as a starting material for creating chiral building blocks. Specifically, it can be sequentially metallated to generate highly reactive C-metallated alkoxides. These alkoxides act as chiral d2- and d3-reagents, enabling their addition to electrophiles like aldehydes, ketones, and even carbon dioxide. This process yields diverse chiral compounds, including diols and lactones, with high enantiomeric purity. Essentially, this compound serves as a readily available chiral pool material for synthesizing more complex chiral molecules.
Q2: How does this compound contribute to the synthesis of (S)-methyloxirane, and what is notable about the reaction?
A2: While this compound itself isn't directly converted to (S)-methyloxirane in the described research, its enantiomer, (R)-1-Chloro-2-propanol, plays a crucial role. The study focuses on the asymmetric cyclization of propylene chlorohydrins, catalyzed by an optically active cobalt(salen) complex. Interestingly, both (R)-1-Chloro-2-propanol and its enantiomer, (S)-2-Chloro-1-propanol, are independently transformed into (S)-methyloxirane. This reaction pathway highlights the catalyst's ability to induce chirality, selectively producing the (S)-enantiomer of methyloxirane from both stereoisomeric starting materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


